2-Chloro-6-fluorotoluene

Beschreibung

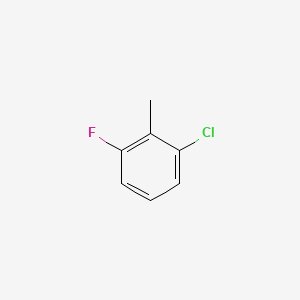

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPVYRJTBXHIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Record name | 2-Chloro-6-fluorotoluene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-Chloro-6-fluorotoluene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059997 | |

| Record name | 2-Chloro-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-83-4 | |

| Record name | 1-Chloro-3-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Arenes in Advanced Organic Synthesis

Halogenated arenes, or aryl halides, are aromatic compounds containing one or more halogen atoms bonded to the aromatic ring. The introduction of halogens—fluorine, chlorine, bromine, and iodine—profoundly alters the electronic properties and reactivity of the aromatic ring, making these compounds invaluable in organic synthesis. nih.govprepchem.com

The presence of a halogen atom provides a reactive handle for a wide array of chemical transformations, most notably in cross-coupling reactions. bohrium.comacs.orgnih.govnih.gov These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. bohrium.comnih.gov This capability is fundamental to the construction of the complex molecular architectures found in many modern pharmaceuticals and agrochemicals. rsc.orgresearchgate.netnih.govresearchgate.net

Furthermore, the nature of the halogen atom and its position on the aromatic ring can be used to fine-tune the steric and electronic properties of a molecule. bohrium.comnih.gov This allows chemists to modulate factors such as a drug's binding affinity to its target or the metabolic stability of an agrochemical, ultimately leading to more effective and safer products. nih.govresearchgate.net The strategic placement of halogens can also influence the regioselectivity of subsequent reactions, directing incoming groups to specific positions on the aromatic ring. bohrium.comnih.gov

Research Trajectory and Evolution of Scholarly Studies on 2 Chloro 6 Fluorotoluene

Optimized Synthetic Routes to this compound

The primary route to synthesizing derivatives of this compound involves the chlorination of the methyl group. patsnap.com This process has been refined through various techniques to enhance yield and product purity.

Radical-Initiated Chlorination Protocols for this compound

Radical-initiated chlorination is a common method for the synthesis of 2-chloro-6-fluorobenzyl chloride from this compound. Traditionally, this has been achieved using radical initiators like benzoyl peroxide or azobisisobutyronitrile. patsnap.com The reaction proceeds via the generation of chlorine radicals, which then abstract a hydrogen atom from the methyl group of this compound, leading to the formation of a benzyl (B1604629) radical that subsequently reacts with a chlorine molecule.

Photochlorination Techniques with Enhanced Selectivity for this compound

Photochlorination, utilizing light to initiate the chlorination reaction, offers an alternative to chemical initiators. The primary synthesis often involves the chlorination of this compound under UV illumination, which can produce a mixture of mono-, di-, and tri-chlorinated products. The selectivity of this process is highly dependent on reaction conditions such as light intensity and temperature. For instance, prolonged exposure to light can lead to an increase in di- and tri-chlorinated byproducts, making precise control of the reaction time crucial. One patented method describes the chlorination of this compound under the irradiation of a metal halide lamp at temperatures between 150°C and 180°C. guidechem.compatsnap.com

Catalytic Systems in the Synthesis of this compound

The use of catalysts has been instrumental in improving the selectivity and efficiency of this compound synthesis.

Phosphorus trichloride (B1173362) has been identified as an effective co-catalyst in the photochlorination of this compound. guidechem.compatsnap.com In a process where chlorine gas is introduced under UV irradiation at elevated temperatures (e.g., 180°C), the addition of a small amount of phosphorus trichloride (0.2–1.0% w/w) has been shown to improve product quality by mitigating side reactions and enhancing the selectivity towards mono-chlorination. guidechem.compatsnap.com

Solid superacid catalysts, such as iron-based solid superacids (e.g., SO₄²⁻/Fe₃O₄), have demonstrated significant advantages in the synthesis of derivatives from this compound. vulcanchem.com These catalysts are particularly useful in the subsequent hydrolysis of chlorinated intermediates to produce 2-chloro-6-fluorobenzaldehyde. patsnap.com The use of a ferric solid superacid replaces more corrosive catalysts like sulfuric acid, which reduces equipment costs and waste generation. This method has been reported to achieve high yields of over 95% and purity of 99.7% or greater, with a significant reduction in reaction time compared to older methods. The process typically involves adding the solid superacid to the reaction mixture after chlorination, followed by the controlled addition of water at temperatures between 100 and 200°C. patsnap.com

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Efforts to develop more environmentally friendly synthetic routes have focused on reducing waste and avoiding hazardous reagents. The use of solid superacid catalysts is a prime example of a greener approach, as it allows for easier separation and reduces corrosive waste streams. Furthermore, some research suggests replacing traditional chlorination methods with electrochemical approaches to minimize waste. vulcanchem.com Another sustainable practice involves the use of less hazardous solvent systems. For example, trifluorotoluene has been highlighted as a greener alternative to more hazardous solvents like benzene (B151609) in related photochemical reactions. rsc.org The development of catalytic systems that are efficient and recyclable is a key goal in the ongoing optimization of this compound synthesis, aligning with the principles of green chemistry.

Precursor Design and Novel Synthesis Strategies for this compound

The dominant and most refined strategy for synthesizing this compound involves the diazotization of a specifically designed precursor, 2-chloro-6-aminotoluene (also known as 6-chloro-o-toluidine), followed by a fluorodediazoniation reaction. googleapis.com This route is a modification of the classic Balz-Schiemann reaction, which is a well-established method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgsciencemadness.org

The selection of 2-chloro-6-aminotoluene as the primary precursor is a critical aspect of the synthesis design. Its structure contains the requisite chloro and toluene (B28343) functionalities in the correct orientation, with the amino group serving as a handle for the introduction of fluorine via a diazonium salt intermediate. This precursor is typically synthesized from related chlorotoluenes or nitrotoluenes through standard amination or reduction reactions.

The core of the synthesis is a two-step process:

Diazotization: The primary aromatic amine, 2-chloro-6-aminotoluene, is treated with a diazotizing agent, typically nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid. sciencemadness.orggoogle.com The reaction is performed at low temperatures (usually between -10°C and 10°C) to ensure the stability of the resulting diazonium salt. google.comgoogle.com The choice of acid is crucial and can range from aqueous solutions of hydrochloric or sulfuric acid to anhydrous hydrogen fluoride (B91410) (HF). googleapis.comgoogle.com When anhydrous HF is used, it serves as both the solvent and the fluoride source for the subsequent step. googleapis.com

Fluorodediazoniation (Balz-Schiemann Type Reaction): The intermediate diazonium salt is then decomposed, typically by heating, to replace the diazonium group (-N₂⁺) with a fluorine atom, releasing nitrogen gas. googleapis.comsciencemadness.org When the diazotization is carried out in anhydrous hydrogen fluoride, the diazonium fluoride salt is formed directly and can be decomposed thermally. googleapis.com Alternatively, if other acids are used, a source of fluoride ions, such as fluoroboric acid (HBF₄), is added to form a more stable diazonium tetrafluoroborate (B81430) salt, which is often isolated before thermal decomposition. wikipedia.orgsciencemadness.org

Recent advancements have focused on developing continuous processes to improve safety and efficiency. One patented method describes the continuous diazotization of 6-chloro-o-toluidine in anhydrous hydrogen fluoride, where the resulting 6-chloro-o-toluene diazonium fluoride is then decomposed to yield this compound. googleapis.com This approach is advantageous for large-scale industrial production, offering better control over reaction conditions and minimizing the accumulation of potentially hazardous diazonium intermediates. googleapis.com

Detailed Research Findings

Several patents have detailed specific parameters and findings for this synthetic route. The optimization of these parameters is key to achieving high yields and purity.

One approach involves the slow, controlled addition of 2-chloro-4-aminotoluene to anhydrous hydrogen fluoride at low temperatures, followed by the addition of sodium nitrite to form the diazonium salt. google.com The subsequent pyrolysis (thermal decomposition) is staged, for instance, by heating first to 30°C and then to 50°C, and holding the temperature for an extended period (19-21 hours) to ensure complete reaction and minimize impurity formation. google.com

Another detailed method for a related isomer, 4-chloro-2-fluorotoluene, highlights the importance of molar ratios and reaction times for each step. google.com These findings are directly applicable to the synthesis of this compound due to the similarity in the reaction mechanism. The process involves a salification step, a diazotization step, and a thermal decomposition step, with precise temperature control at each stage. google.com

The following tables summarize key parameters from published research, illustrating the conditions optimized for the synthesis of fluorotoluenes via the diazotization-fluorination pathway.

Table 1: Reaction Parameters for the Synthesis of Halogenated Fluorotoluenes

| Parameter | Method 1 (for 2-Chloro-4-fluorotoluene) google.com | Method 2 (for 4-Chloro-2-fluorotoluene) google.com |

| Precursor | 2-Chloro-4-aminotoluene | 5-Chloro-2-aminotoluene |

| Fluorinating Agent/Solvent | Anhydrous Hydrogen Fluoride (HF) | Anhydrous Hydrogen Fluoride (HF) |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Sodium Nitrite (NaNO₂) |

| HF:Amine Molar Ratio | ~21.2:1.06 (mass) | (2-5):1 |

| NaNO₂:Amine Molar Ratio | Not specified | (1-1.5):1 |

| Diazotization Temperature | 0-10°C | -3 to 0°C |

| Thermal Decomposition | Two-stage (30°C then 50°C) | Staged heating (0-40°C) |

| Reaction Time | 19-21 hours (pyrolysis) | 1-3 hours (salification), 1-3 hours (diazotization) |

| Yield | High Purity | 85-98% |

Table 2: Diazotization Conditions for 2-Chloro-6-aminotoluene

| Parameter | Condition A google.com | Condition B google.com |

| Precursor | 2-Chloro-6-aminotoluene | 2-Chloro-6-aminotoluene |

| Acid | 30% Hydrochloric Acid | 30% Dilute Sulfuric Acid |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Sodium Nitrite (NaNO₂) |

| Acid:Amine Molar Ratio | ~3.8:1 | ~1.9:1 |

| NaNO₂:Amine Molar Ratio | ~1.3:1 | ~1.3:1 |

| Initial Temperature | < 50°C (amine addition) | < 40°C (amine addition) |

| Diazotization Temperature | -5 to 10°C | -10 to 10°C |

| Reaction Time | ~2 hours (nitrite addition) | ~2 hours (nitrite addition) |

These methodologies underscore a focused approach in modern organic synthesis: the rational design of precursors to facilitate efficient and selective transformations, leading to the high-yield production of valuable chemical compounds like this compound.

Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 6 Fluorotoluene

Elucidation of Reaction Mechanisms in Halogenation Processes of 2-Chloro-6-fluorotoluene

The halogenation of this compound can proceed via two primary pathways: free-radical substitution on the methyl group (side-chain halogenation) or electrophilic substitution on the aromatic ring.

Side-Chain Halogenation: The introduction of chlorine to the methyl group typically follows a free-radical chain mechanism. This process is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), usually promoted by UV light or heat. google.com The subsequent propagation steps involve the abstraction of a hydrogen atom from the methyl group of this compound by a chlorine radical, forming a resonance-stabilized benzyl (B1604629) radical and hydrogen chloride (HCl). This benzylic radical then reacts with another Cl₂ molecule to yield 2-chloro-6-fluorobenzyl chloride and a new chlorine radical, which continues the chain reaction. google.comresearchgate.net Successive halogenation can occur, leading to the formation of 2-chloro-6-fluorobenzyl dichloride and 2-chloro-6-fluorobenzyl trichloride (B1173362). google.com

Electrophilic Aromatic Halogenation: For halogenation on the aromatic ring, the mechanism is electrophilic aromatic substitution (EAS). This reaction requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a potent electrophile. The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comtotal-synthesis.com The reaction concludes with the deprotonation of the arenium ion by a weak base, restoring the ring's aromaticity and yielding the halogenated product. The regioselectivity of this reaction is dictated by the directing effects of the existing chloro and fluoro substituents (see Section 3.4).

Naturally occurring halogenation processes are often catalyzed by enzymes. nih.gov For instance, flavin-dependent halogenases (FDHs) catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.gov These enzymes utilize FADH₂ to reduce O₂ and oxidize a halide ion (X⁻) to an electrophilic halogenating species (HOX), which then halogenates the substrate within the enzyme's active site. nih.gov

Radical Reaction Pathways and Intermediates of this compound

Radical reactions involving this compound predominantly occur at the benzylic position of the methyl group due to the stability of the resulting benzyl radical intermediate. A classic example is the side-chain chlorination initiated by photolysis or radical initiators like Benzoyl Peroxide. google.comresearchgate.net

The mechanism unfolds in three key stages:

Initiation: The reaction begins with the generation of free radicals. Under UV irradiation, a chlorine molecule undergoes homolysis to form two chlorine radicals. google.com

Cl₂ + hν → 2 Cl•

Propagation: This is a two-step cycle where a radical is consumed and another is generated.

Step 1: A chlorine radical abstracts a benzylic hydrogen from this compound, creating a stable 2-chloro-6-fluorobenzyl radical. This intermediate is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

Step 2: The benzyl radical reacts with a molecule of Cl₂, forming the product, 2-chloro-6-fluorobenzyl chloride, and regenerating a chlorine radical to continue the chain. google.com

Termination: The reaction ceases when radicals are consumed through combination reactions, such as the coupling of two chlorine radicals to form Cl₂ or the combination of two benzyl radicals. researchgate.net

The progressive substitution of hydrogens on the methyl group leads to a series of radical intermediates and corresponding chlorinated products.

| Reaction Step | Reactants | Intermediates | Products |

| First Chlorination | This compound + Cl• | 2-Chloro-6-fluorobenzyl radical | 2-Chloro-6-fluorobenzyl chloride |

| Second Chlorination | 2-Chloro-6-fluorobenzyl chloride + Cl• | 2-Chloro-6-fluoro(dichloromethyl)phenyl radical | 2-Chloro-6-fluorobenzyl dichloride |

| Third Chlorination | 2-Chloro-6-fluorobenzyl dichloride + Cl• | 2-Chloro-6-fluoro(trichloromethyl)phenyl radical | 2-Chloro-6-fluorobenzyl trichloride |

Mechanistic Aspects of Oxidation Reactions of this compound

The oxidation of the methyl group of this compound is a key transformation, most notably for the synthesis of 2-chloro-6-fluorobenzaldehyde (B137617). innospk.comwikipedia.org One established industrial method involves a two-step process that begins with radical chlorination, as described previously, followed by hydrolysis.

First, this compound is converted to 2-chloro-6-fluorobenzyl dichloride via free-radical chlorination. google.com The subsequent hydrolysis of the dichloromethyl group represents the oxidation step. This reaction is typically carried out in the presence of water and a catalyst, such as a solid superacid, or with sulfuric acid. google.com The mechanism proceeds through the nucleophilic substitution of the chlorine atoms by water molecules, forming an unstable gem-diol intermediate. This intermediate readily eliminates a molecule of water to yield the final aldehyde product, 2-chloro-6-fluorobenzaldehyde.

Another potential pathway for the oxidation of methylbenzenes involves a one-electron transfer mechanism, as seen in oxidations by palladium(II) in trifluoroacetic acid, which can lead to the formation of diarylmethanes. rsc.org While not specifically detailed for this compound, this pathway suggests that initial oxidation could involve the formation of a radical cation intermediate.

| Starting Material | Oxidation Method | Key Intermediate | Final Product |

| This compound | Radical Chlorination followed by Hydrolysis | 2-Chloro-6-fluorobenzyl dichloride, Gem-diol | 2-Chloro-6-fluorobenzaldehyde |

| This compound | Direct Oxidation (e.g., with H₂O₂) | (Not specified in sources) | 2-Chloro-6-fluorobenzaldehyde |

Electrophilic Aromatic Substitution Patterns and Regioselectivity on this compound

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the electronic effects of the existing halogen substituents. libretexts.org Both chlorine and fluorine are electron-withdrawing via induction, which deactivates the ring towards electrophilic attack compared to benzene (B151609). However, they are also electron-donating through resonance, as their lone pairs can stabilize the positive charge in the arenium ion intermediate. libretexts.org This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com

In this compound, the substituents are located at C2 (Cl) and C6 (F). The available positions for substitution are C3, C4, and C5.

The chloro group at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5).

The fluoro group at C6 directs incoming electrophiles to its ortho position (C5) and its para position (C3).

Both substituents reinforce the directing effect towards the C3 and C5 positions. The C4 position is meta to both substituents and is therefore strongly disfavored. Consequently, electrophilic substitution will yield a mixture of 3-substituted and 5-substituted products. The precise ratio of these isomers can be influenced by steric hindrance, with the larger electrophile potentially favoring the less hindered C5 position, which is para to the chloro group.

| Position | Relation to Chloro (C2) | Relation to Fluoro (C6) | Predicted Reactivity |

| C3 | Ortho | Para | Activated (Favored) |

| C4 | Meta | Meta | Deactivated (Disfavored) |

| C5 | Para | Ortho | Activated (Favored) |

Nucleophilic Aromatic Substitution in this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is generally difficult for aryl halides like this compound itself because the ring is not sufficiently electron-deficient. chemistrysteps.combyjus.com However, SNAr reactions can be readily performed on its derivatives if strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), are present on the ring, particularly at positions ortho or para to a halogen leaving group. wikipedia.orgopenstax.org

The most common mechanism is the addition-elimination pathway. study.com This two-step process involves:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orgstudy.com The negative charge of this complex is delocalized onto the activating EWG, which is crucial for stabilizing this high-energy intermediate.

Elimination: The leaving group (either Cl⁻ or F⁻) is expelled, and the aromaticity of the ring is restored, yielding the substitution product. chemistrysteps.com

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Fluorotoluene

Vibrational Spectroscopy for Molecular Structure Elucidation of 2-Chloro-6-fluorotoluene

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of this compound in the solid phase has been recorded and analyzed. nih.gov This technique measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational transitions. The resulting spectrum features distinct peaks that are characteristic of the stretching and bending vibrations of the bonds within the molecule, such as C-H, C-C, C-Cl, and C-F bonds, as well as the vibrations of the methyl group and the aromatic ring. The observed experimental frequencies are in good agreement with the frequencies calculated using theoretical methods, which enables a detailed assignment of the fundamental vibrational modes. nih.gov

Below is a table of significant observed FTIR frequencies and their corresponding vibrational assignments.

| Observed FTIR Frequency (cm⁻¹) | Vibrational Assignment |

| 3081 | C-H Stretch (Aromatic Ring) |

| 2970 | C-H Asymmetric Stretch (Methyl Group) |

| 1607 | C-C Stretch (Aromatic Ring) |

| 1478 | C-H Asymmetric Deformation (Methyl Group) |

| 1271 | C-F Stretch |

| 1152 | C-H In-plane Bend (Aromatic Ring) |

| 1047 | C-CH₃ Stretch |

| 786 | C-H Out-of-plane Bend (Aromatic Ring) |

| 685 | C-Cl Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementing the FTIR data, the FT-Raman spectrum of solid-phase this compound has also been experimentally recorded. nih.gov FT-Raman spectroscopy involves irradiating the sample with a laser and analyzing the inelastically scattered light. This technique is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, providing a more complete picture of the molecule's vibrational characteristics. The combination of both FTIR and FT-Raman spectra allows for a comprehensive vibrational analysis, as some modes that are weak or inactive in FTIR may be strong in Raman, and vice versa. The experimental FT-Raman data aligns well with theoretical calculations, supporting the definitive assignment of vibrational modes. nih.gov

The table below details prominent observed FT-Raman shifts and their vibrational assignments.

| Observed FT-Raman Shift (cm⁻¹) | Vibrational Assignment |

| 3081 | C-H Stretch (Aromatic Ring) |

| 2935 | C-H Symmetric Stretch (Methyl Group) |

| 1607 | C-C Stretch (Aromatic Ring) |

| 1445 | C-H Symmetric Deformation (Methyl Group) |

| 1271 | C-F Stretch |

| 1047 | C-CH₃ Stretch |

| 719 | Ring Breathing Mode |

| 685 | C-Cl Stretch |

| 335 | C-Cl In-plane Bend |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of this compound. By probing the magnetic properties of atomic nuclei—specifically ¹³C, ¹H, and ¹⁹F—NMR provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Carbon-13 NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the this compound molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by the attached atoms (H, Cl, F) and its position on the aromatic ring. Experimental ¹³C NMR chemical shifts have been determined and show good correlation with values obtained from theoretical calculations. nih.gov This correlation confirms the structural integrity of the molecule and the assignment of each carbon atom.

The experimental ¹³C NMR chemical shifts for this compound are presented in the following table.

| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) |

| C1 (C-CH₃) | 124.9 |

| C2 (C-Cl) | 134.5 |

| C3 | 126.1 |

| C4 | 129.7 |

| C5 | 115.3 |

| C6 (C-F) | 161.4 |

| CH₃ | 15.6 |

Proton NMR and Fluorine-19 NMR Studies

Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The spectrum of this compound is expected to show signals corresponding to the three protons on the aromatic ring and the three protons of the methyl group. The chemical shifts and splitting patterns of the aromatic protons provide information about their relative positions and their coupling to the adjacent fluorine atom.

Fluorine-19 (¹⁹F) NMR is a particularly powerful technique for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org This technique offers a wide range of chemical shifts, making it highly sensitive to the fluorine atom's local environment. azom.com In the ¹⁹F NMR spectrum of this compound, a single resonance is expected. The fine structure of this signal would be influenced by spin-spin coupling to nearby protons (¹H-¹⁹F coupling), providing valuable data for confirming the molecular structure. wikipedia.orgazom.com

Chromatographic Techniques for Purity Assessment and Byproduct Analysis

Chromatographic methods are the industry standard for assessing the purity of this compound and for identifying and quantifying any byproducts from its synthesis. Gas Chromatography (GC) is the most commonly employed technique for this purpose due to the compound's volatility.

In a GC analysis, the sample is vaporized and passed through a column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column generates a signal for each separated component, resulting in a chromatogram where the area of each peak is proportional to the concentration of the corresponding substance. This method allows for the precise determination of purity levels. Commercial grades of this compound often specify a minimum purity of 98.0%, as determined by GC. labproinc.com Furthermore, GC is a critical tool for in-process control during synthesis, allowing chemists to monitor the consumption of starting materials and the formation of any isomeric or related byproducts. chromforum.org

Gas Chromatography (GC) for Product Purity Assessment

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities, such as isomers or residual starting materials. Commercial grades of this compound are typically assayed by GC to confirm purities of 97% to over 98%. innospk.com

The method generally employs a high-resolution capillary column and a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. The choice of stationary phase is critical for achieving separation; non-polar or mid-polar columns, such as those with a 5% phenyl-methylpolysiloxane phase, are often effective for separating halogenated aromatic isomers.

In a typical GC analysis for purity assessment, a diluted sample of this compound is injected into the instrument. The components of the sample are separated based on their boiling points and interactions with the stationary phase. The time it takes for each component to travel through the column to the detector is known as its retention time, which is a characteristic identifier. The area of the peak corresponding to each component is proportional to its concentration in the mixture. Purity is then determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.

Detailed Research Findings:

A purity assessment of a production batch of this compound was conducted using a GC-FID system. The primary impurities identified were isomers formed during the synthesis process, such as 2-chloro-4-fluorotoluene (B151448) and 4-chloro-2-fluorotoluene. The chromatographic conditions were optimized to ensure baseline separation of these closely related compounds. The results, summarized in the table below, show a high purity level for the main product.

Table 1: Illustrative GC Purity Analysis of a this compound Sample

| Compound Name | Retention Time (min) | Peak Area (%) | Identity |

| 4-Chloro-2-fluorotoluene | 8.45 | 0.41 | Impurity |

| 2-Chloro-4-fluorotoluene | 8.72 | 0.85 | Impurity |

| This compound | 9.15 | 98.62 | Product |

| Dichlorofluorotoluene Isomer | 9.88 | 0.12 | Impurity |

Note: Data are illustrative and based on typical separation profiles for halogenated toluenes.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of chemical reactions in real-time. google.com In the synthesis of compounds derived from this compound, such as its oxidation to 2-chloro-6-fluorobenzaldehyde (B137617), HPLC allows chemists to track the consumption of the starting material and the formation of the product over time. wikipedia.org This data is crucial for determining reaction kinetics, identifying the optimal reaction endpoint, and preventing the formation of degradation products or impurities from over-reaction.

A common approach for this analysis is reversed-phase HPLC with UV detection. The aromatic nature of this compound and its derivatives makes them strong absorbers of UV light, enabling sensitive detection. A C18 stationary phase column is frequently used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.

During a reaction, small aliquots are withdrawn from the reaction mixture at regular intervals, quenched to stop the reaction, and injected into the HPLC system. The resulting chromatograms provide a quantitative snapshot of the mixture's composition at each time point. By plotting the concentration (as determined by peak area) of the reactant and product versus time, a reaction profile is generated. This profile clearly indicates when the starting material has been consumed and the product concentration has reached its maximum. For instance, in syntheses utilizing this compound, reactions may be monitored until the starting material concentration falls below a specified threshold, such as 0.5% or 0.1%. guidechem.comgoogle.com

Detailed Research Findings:

The oxidation of this compound to 2-chloro-6-fluorobenzaldehyde was monitored using an isocratic reversed-phase HPLC method with UV detection at 254 nm. Samples were taken every 30 minutes to track the conversion. The data collected enabled the precise determination of the reaction endpoint, ensuring a high yield of the desired aldehyde product while minimizing the formation of byproducts.

Table 2: Illustrative HPLC Data for Monitoring the Oxidation of this compound

| Time (min) | This compound (Reactant) Peak Area | 2-Chloro-6-fluorobenzaldehyde (Product) Peak Area |

| 0 | 1,543,280 | 0 |

| 30 | 1,118,570 | 398,750 |

| 60 | 756,400 | 710,330 |

| 90 | 412,890 | 995,210 |

| 120 | 155,610 | 1,201,540 |

| 150 | 25,330 | 1,288,400 |

| 180 | < 5,000 (Below LOQ) | 1,291,200 |

Note: Data are illustrative. LOQ = Limit of Quantitation.

Computational and Theoretical Studies on 2 Chloro 6 Fluorotoluene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure of 2-Chloro-6-fluorotoluene

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic level. These methods are used to determine the molecule's stable three-dimensional arrangement (molecular geometry) and the distribution of electrons within it (electronic structure).

Density Functional Theory (DFT) has become a primary method for studying the structural and spectroscopic properties of molecules like this compound. nih.gov This approach is favored for its balance of computational cost and accuracy. In a notable study, the molecular structure and spectroscopic data for CFT were calculated using DFT methods, specifically employing the B3LYP functional. nih.gov The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The selection of a basis set is crucial in these calculations as it defines the set of mathematical functions used to build the molecular orbitals. For this compound, calculations have been performed using various basis sets, including 3-21G and 6-31G. nih.gov The B3LYP/6-31G level of theory, in particular, has been utilized to determine optimized structures, energies, and harmonic vibrational frequencies. nih.gov These calculations provide a detailed picture of the molecule's ground state geometry and energetics. nih.gov

Alongside DFT, the Hartree-Fock (HF) method represents a foundational ab initio approach to solving the electronic Schrödinger equation. nih.gov The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more complex calculations but neglecting electron correlation. wikipedia.orgsmu.edu Studies on this compound have employed the HF method, often in conjunction with basis sets like 3-21G and 6-31G*, to calculate its structural and spectroscopic data. nih.gov

To improve upon the HF approximation, post-Hartree-Fock methods are used to incorporate the effects of electron correlation, which are crucial for accurate predictions. wikipedia.orgfiveable.me Møller-Plesset perturbation theory (MP) is a widely used method that treats electron correlation as a perturbation to the HF solution. fiveable.meepfl.ch The second-order Møller-Plesset (MP2) method is particularly common, as it offers a significant improvement in accuracy over HF with a manageable increase in computational cost. wikipedia.orgq-chem.com MP2 calculations typically recover about 80-90% of the correlation energy and are effective for describing systems with weak to moderate electron correlation. fiveable.me While specific MP2 studies on this compound are not detailed in the provided sources, it stands as a standard high-level method for refining geometries, energies, and other molecular properties obtained from initial HF calculations. wikipedia.orgfiveable.me

Vibrational Analysis and Spectroscopic Simulations of this compound

Vibrational analysis is a key application of computational chemistry, allowing for the prediction and interpretation of infrared (IR) and Raman spectra. These spectra serve as molecular fingerprints, with each peak corresponding to a specific vibrational mode of the molecule.

Theoretical harmonic vibrational frequencies for this compound have been calculated using both DFT (B3LYP) and HF methods. nih.gov These calculations yield a set of frequencies and corresponding IR intensities and Raman activities, which can be used to simulate the theoretical vibrational spectra of the molecule. nih.gov

A complete assignment of the vibrational modes is achieved with the aid of Potential Energy Distribution (PED) analysis, also referred to as Total Energy Distribution (TED). nih.gov PED analysis quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsional motions) to each calculated vibrational mode. This allows researchers to confidently assign the calculated frequencies to specific molecular motions. nih.gov

A critical step in computational studies is the validation of theoretical results against experimental data. For this compound, the calculated harmonic vibrational frequencies have been compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra recorded in the solid phase. nih.gov

Typically, calculated harmonic frequencies are higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. To account for this, the theoretical frequencies are often uniformly scaled. Studies have shown that the observed and calculated frequencies for this compound are in good agreement after scaling. nih.gov This concordance between theory and experiment validates the computational model and allows for a reliable interpretation of the experimental spectra. nih.gov The theoretically constructed spectrograms have also been shown to coincide satisfactorily with the experimental spectra. nih.gov

Table 1: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This table is illustrative, based on the findings described in the source literature. Specific frequency values were not available in the abstract.

| Vibrational Mode Assignment | Experimental FTIR Frequency nih.gov | Experimental FT-Raman Frequency nih.gov | Calculated (B3LYP/6-31G*) Scaled Frequency nih.gov |

|---|---|---|---|

| C-H stretch | Data not available | Data not available | Data not available |

| C-C stretch (ring) | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

| CH₃ rock | Data not available | Data not available | Data not available |

Electronic Properties and Reactivity Descriptors of this compound

Computational methods are also employed to explore the electronic properties and chemical reactivity of this compound. This is often achieved through the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are important for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

For this compound, HOMO-LUMO analysis has been performed, and the calculated energies indicate that charge transfer occurs within the molecule. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Global Hardness (η): A measure of the molecule's resistance to charge transfer.

Chemical Potential (μ): The escaping tendency of electrons from a system.

These descriptors provide a quantitative framework for understanding the molecule's reactivity in chemical reactions. nih.gov

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound Note: This table is illustrative, based on the types of calculations described in the source literature. Specific values were not available in the abstract.

| Property | Calculated Value nih.gov |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Global Hardness (η) | Data not available |

| Chemical Potential (μ) | Data not available |

Molecular Dynamics (MD) Simulations for Investigating Solvent Effects and Molecular Interactions

As of the current review of scientific literature, specific studies employing Molecular Dynamics (MD) simulations to investigate the solvent effects and molecular interactions of this compound have not been reported.

Investigations into Torsion-Vibration Coupling in Substituted Toluenes, including this compound

The interaction between the methyl group torsion (internal rotation) and other low-frequency vibrations is a known phenomenon in substituted toluenes. flinders.edu.au Such torsion-vibration coupling can influence the effective torsional constants derived from spectroscopic analysis. flinders.edu.au

Studies have investigated this effect across a series of substituted toluenes, including this compound, by comparing experimentally determined torsional constants with those calculated using quantum chemistry (specifically, DFT with the B3LYP functional and a cc-pVTZ basis set). flinders.edu.au The torsional constant, F, is a key parameter that depends on the structure of the methyl group and the molecular frame. A reduction in the value of F can indicate the presence of torsion-vibration interaction. flinders.edu.au This coupling occurs because the interaction mixes torsional states with vibrational states, shifting the energy levels. flinders.edu.au For this compound, this comparative approach helps to test the hypothesis that the coupling between methyl torsion and low-frequency, out-of-plane methyl group wagging vibrations is a widespread phenomenon in molecules where a methyl group is attached to a planar frame. flinders.edu.au

Chemical Transformations and Derivative Synthesis from 2 Chloro 6 Fluorotoluene

Synthesis of Aldehyde Derivatives (e.g., 2-Chloro-6-fluorobenzaldehyde) via Oxidation

One of the primary applications of 2-chloro-6-fluorotoluene is its conversion to 2-chloro-6-fluorobenzaldehyde (B137617), an important intermediate in the production of antiseptics and pesticides. nih.gov This transformation is achieved through the selective oxidation of the methyl group.

Several methods have been documented for this process:

Oxidation with Chromyl Chloride: A direct method involves the oxidation of this compound using chromyl chloride to yield the corresponding aldehyde. researchgate.net

Oxidation with Hydrogen Peroxide: The methyl group of CFT can be oxidized to an aldehyde group using hydrogen peroxide. wikipedia.orgsemanticscholar.org

Chlorination-Hydrolysis Pathway: An alternative two-step approach involves the chlorination of the methyl group, followed by hydrolysis. Initially, this compound is chlorinated under illumination to produce a mixture of chlorinated intermediates, primarily 2-chloro-6-fluorobenzylidene dichloride. nih.govorganic-chemistry.org This intermediate is then hydrolyzed, often using a catalyst like a ferric solid superacid or sulfuric acid, at elevated temperatures to produce 2-chloro-6-fluorobenzaldehyde with high purity and yield. nih.govorganic-chemistry.org

The resulting 2-chloro-6-fluorobenzaldehyde is a key building block for more complex molecules, including halogenated heterocyclic compounds. researchgate.net

Table 1: Oxidation Methods for 2-Chloro-6-fluorobenzaldehyde Synthesis

| Oxidizing Agent/Method | Reactant | Product | Reference(s) |

|---|---|---|---|

| Chromyl Chloride | This compound | 2-Chloro-6-fluorobenzaldehyde | researchgate.net |

| Hydrogen Peroxide | This compound | 2-Chloro-6-fluorobenzaldehyde | wikipedia.orgsemanticscholar.org |

| Chlorination followed by Hydrolysis | This compound | 2-Chloro-6-fluorobenzaldehyde | nih.govorganic-chemistry.org |

Selective Chlorination of the Methyl Group to Yield Benzyl (B1604629) Chloride Derivatives

The methyl group of this compound can be selectively halogenated to produce benzyl chloride derivatives, which are themselves reactive intermediates. The primary product of this reaction is 2-chloro-6-fluorobenzyl chloride.

This transformation is typically carried out via a free-radical chlorination mechanism. One documented method involves reacting 6-chloro-2-fluorotoluene with sulfuryl chloride in the presence of a radical initiator, such as dibenzoyl peroxide, at elevated temperatures. innospk.com Another approach is the direct chlorination of this compound under illumination, which promotes the formation of the benzyl chloride derivative. nih.gov The resulting 2-chloro-6-fluorobenzyl chloride is a valuable reagent for introducing the 2-chloro-6-fluorobenzyl moiety into other molecules.

Table 2: Synthesis of 2-Chloro-6-fluorobenzyl chloride

| Reagent(s) | Reaction Condition | Product | Reference(s) |

|---|---|---|---|

| Sulfuryl chloride, dibenzoyl peroxide | Stirred for 3 hours at 100°-110° C | 6-chloro-2-fluorobenzyl chloride | innospk.com |

| Chlorine gas (Cl₂) | Illumination (light) | 2-chloro-6-fluorobenzyl chloride | nih.gov |

Preparation of Indazole Derivatives from this compound

Indazoles are a class of nitrogen-containing heterocyclic compounds with significant pharmacological activities. nih.gov Research has shown that this compound is a key starting material for the synthesis of specific indazole derivatives. Notably, it is utilized in an improved preparation method for 4-chloro-1H-indazole. wikipedia.orgsemanticscholar.org This synthesis highlights the role of CFT in constructing complex heterocyclic frameworks relevant to medicinal chemistry.

Etherification Reactions Leading to Anisole (B1667542) Derivatives

The synthesis of anisole derivatives from this compound involves transformations that result in a methoxy (B1213986) group on the aromatic ring. The resulting compound, 2-chloro-6-fluoroanisole, is a known chemical entity. While direct etherification of the toluene (B28343) is not a standard synthetic route, multi-step pathways originating from this compound can yield this anisole derivative. A plausible route involves the initial conversion of this compound to a corresponding phenol (B47542) intermediate, 2-chloro-6-fluorophenol. This phenol can then undergo a Williamson ether synthesis, reacting with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base, to yield 2-chloro-6-fluoroanisole. This pathway represents a significant chemical transformation from the parent toluene to a functionalized anisole.

Development of Novel Heterocyclic Compounds utilizing this compound as a Building Block

Beyond indazoles, this compound serves as a precursor for other classes of heterocyclic compounds. Its derivatives can be used to construct more complex ring systems. For example, derivatives of 2-chloro-6-fluoroaniline, which can be synthesized from CFT, are used in the creation of quinoline (B57606) structures. Specifically, research has detailed the synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde, demonstrating the utility of the 2-chloro-6-fluoro-substituted benzene (B151609) ring in forming fused heterocyclic systems like quinolines. researchgate.net Quinolines are another class of heterocycles with a broad range of biological activities. nih.govsemanticscholar.org

Strategies for Regioselective Functionalization and Derivatization

The chemical behavior of this compound is governed by the electronic properties of its three substituents: the methyl group (-CH₃), the chlorine atom (-Cl), and the fluorine atom (-F). These groups direct the regioselectivity of further reactions.

Reactions at the Methyl Group: As seen in the synthesis of aldehydes and benzyl chlorides, the methyl group is susceptible to free-radical substitution and oxidation. These reactions are highly regioselective for the benzylic position.

Electrophilic Aromatic Substitution: For reactions involving electrophilic attack on the aromatic ring, the directing effects of the existing substituents are crucial. The methyl group is an activating, ortho, para-directing group. youtube.com The chlorine and fluorine atoms are deactivating but are also ortho, para-directing due to the ability of their lone pairs to stabilize the carbocation intermediate via resonance. libretexts.org The outcome of an electrophilic substitution reaction will depend on the interplay of these competing effects, with the positions ortho and para to the methyl group being generally favored, while also considering the positions relative to the halogens.

Nucleophilic Aromatic Substitution: In contrast, nucleophilic aromatic substitution is facilitated by electron-withdrawing groups like fluorine and chlorine. libretexts.org These groups activate the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to themselves. This allows for the displacement of one of the halogen atoms by a suitable nucleophile under specific conditions, providing a pathway to introduce a wide range of functional groups onto the aromatic ring.

These principles allow for the strategic and regioselective functionalization of this compound to create a variety of complex and valuable derivatives.

Applications of 2 Chloro 6 Fluorotoluene As a Versatile Chemical Intermediate

Role in Pharmaceutical Synthesis

The distinct chemical properties of 2-chloro-6-fluorotoluene make it an important starting material in the pharmaceutical industry. The presence of halogen atoms is often desirable in medicinal chemistry, as it can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. xdbiochems.com

Intermediate for Antibiotics, exemplified by Flucloxacillin Precursors

This compound is a key raw material in the synthesis of certain antibiotics. nbinno.comhsppharma.com A significant application is its use in the production of 2-chloro-6-fluorobenzaldehyde (B137617). wikipedia.org This aldehyde is a crucial intermediate in the synthesis pathway for the antibiotic flucloxacillin, a medication known for its antimicrobial properties. google.com The synthesis process typically involves the oxidation of this compound to form the aldehyde, which then undergoes further chemical transformations to build the core structure of the antibiotic. wikipedia.orggoogle.com

Scaffold for the Development of Other Pharmaceutical Agents

Beyond specific antibiotic synthesis, this compound serves as a versatile scaffold for creating a variety of pharmaceutical agents. xdbiochems.com Its structure allows it to be a foundational component for building more complex molecules, enabling chemists to develop new drug compounds. xdbiochems.comnbinno.com For instance, CFT is used in the preparation of 4-chloro-1H-indazole. wikipedia.org Indazole derivatives are important structural motifs in medicinal chemistry and are investigated for a range of therapeutic applications. This highlights CFT's role as a fundamental building block in drug discovery and development. wikipedia.orgxdbiochems.com

Significance in Agrochemical Development

In the agrochemical sector, this compound is a foundational component for producing substances that enhance crop health and productivity. nbinno.com Its derivatives are used to create advanced pesticides and solutions for crop management. nbinno.com

Intermediate for Pesticides (Fungicides, Insecticides, Herbicides)

The compound is an important intermediate in the synthesis of various pesticides. hsppharma.com One of its primary downstream products, 2-chloro-6-fluorobenzaldehyde, is used in the production of high-efficiency, low-toxicity fungicides (sterilants). google.com The halogenated structure of CFT is instrumental in creating active ingredients that can effectively control a broad spectrum of diseases affecting crops. rhhz.net Its role as a raw material enables the development of advanced pesticides that contribute to managing crop health and improving agricultural yields. nbinno.com

Precursor for Plant Growth Regulators

This compound is explicitly identified as an intermediate for the synthesis of plant growth regulators. nbinno.comhsppharma.com One specific example is its use in the production of fluorostanzamide. hsppharma.com Plant growth regulators are vital in modern agriculture for controlling various aspects of plant development, from germination to flowering and fruiting, ultimately contributing to improved crop quality and yield. frontiersin.org

Utilization in Specialty Chemicals Manufacturing

The versatility of this compound extends to the manufacturing of specialty chemicals. nbinno.com Its unique chemical structure and reactivity make it a valuable precursor for a wide range of custom-synthesized chemicals designed for specific industrial applications. xdbiochems.comnbinno.com The presence of both chlorine and fluorine on the aromatic ring allows for a variety of chemical modifications, making it an essential building block for creating complex molecules with tailored properties. xdbiochems.com These specialty chemicals are utilized in diverse sectors, driving innovation and providing solutions for niche markets.

Data Table: Applications of this compound

| Category | Intermediate Product | Final Application/Product Class |

| Pharmaceuticals | 2-Chloro-6-fluorobenzaldehyde | Antibiotics (e.g., Flucloxacillin precursors) google.com |

| 4-Chloro-1H-indazole | Scaffolds for various pharmaceutical agents wikipedia.org | |

| Agrochemicals | 2-Chloro-6-fluorobenzaldehyde | Pesticides (specifically high-efficiency fungicides) google.com |

| Not Applicable | Plant Growth Regulators (e.g., Fluorostanzamide) hsppharma.com | |

| Specialty Chemicals | Various | Custom chemicals for diverse industrial uses nbinno.com |

Potential Applications in Advanced Materials Science

While this compound is predominantly recognized as a crucial intermediate in the pharmaceutical and agrochemical industries, its utility extends into the realm of advanced materials science. Its structural features, particularly the presence of reactive chlorine and fluorine atoms, make it a valuable precursor for the synthesis of specialized monomers. These monomers can then be polymerized to create high-performance materials with tailored properties.

One notable application lies in the development of novel copolymers. Through a series of chemical transformations, this compound serves as the starting material for synthesizing functionalized monomers that can be incorporated into polymer chains, thereby modifying the characteristics of the final material.

Detailed Research Findings: Copolymers with Styrene

Recent research has demonstrated the potential of this compound as a foundational element in the synthesis of specialized copolymers. A key derivative, 2-chloro-6-fluorobenzaldehyde, is first synthesized from this compound. This aldehyde then undergoes a Knoevenagel condensation reaction with isobutyl cyanoacetate, catalyzed by piperidine, to yield isobutyl 2-chloro-6-fluorophenylcyanoacrylate, a trisubstituted ethylene monomer.

This functionalized monomer has been successfully copolymerized with styrene using a free-radical initiator, 1,1'-azobiscyclohexanecarbonitrile (ABCN), in a solution. The inclusion of the isobutyl 2-chloro-6-fluorophenylcyanoacrylate unit into the polystyrene chain demonstrates a practical approach to functionalizing commercial polymers, thereby introducing new properties.

The resulting copolymers are white, flaky precipitates that are soluble in various organic solvents, including ethyl acetate, tetrahydrofuran (THF), dimethylformamide (DMF), and chloroform, while being insoluble in methanol, ethyl ether, and petroleum ether. This solubility profile is indicative of the successful incorporation of the polar monomer into the nonpolar polystyrene backbone.

Elemental analysis of the copolymers reveals the presence of nitrogen, confirming the integration of the isobutyl 2-chloro-6-fluorophenylcyanoacrylate monomer. The data from these analyses allow for the determination of the copolymer composition, highlighting the reactivity of the synthesized monomer in the copolymerization process.

Table 1: Synthesis and Properties of Isobutyl 2-chloro-6-fluorophenylcyanoacrylate

| Property | Value |

| Yield (%) | 71.4 |

| Melting Point (°C) | 52.8 |

| Elemental Analysis (Calculated) | C: 63.39%, H: 4.94%, N: 5.28% |

| Elemental Analysis (Found) | C: 65.52%, H: 5.45%, N: 6.37% |

Table 2: Copolymerization of Isobutyl 2-chloro-6-fluorophenylcyanoacrylate (IPCA) with Styrene (ST)

| Feed Ratio (ST/IPCA) | Copolymer Yield (%) | Nitrogen Content (%) | IPCA in Copolymer (mol%) |

| 3 | 15.2 | 2.13 | 14.7 |

The incorporation of the halogenated phenylcyanoacrylate moiety into the polystyrene backbone is expected to influence the thermal and optical properties of the resulting material. The presence of the polar cyano and ester groups, along with the halogen atoms, can lead to copolymers with increased glass transition temperatures and modified refractive indices, making them potentially suitable for applications in optical and electronic devices. Further research into the specific properties of these copolymers will elucidate their full potential in advanced materials science.

Environmental Fate and Toxicological Research Perspectives on 2 Chloro 6 Fluorotoluene

Environmental Degradation Pathways and Mechanisms

Biodegradation Studies in Aqueous and Soil Environments

Specific studies on the biodegradation of 2-chloro-6-fluorotoluene in aqueous and soil environments have not been identified in the current body of scientific literature. Research on related chlorinated and fluorinated toluenes suggests that the potential for biodegradation can be highly dependent on the specific microbial communities present and the environmental conditions. For instance, some bacterial strains have been shown to degrade monochlorinated toluenes, but the presence and position of multiple halogen substituents, such as chlorine and fluorine in this compound, can significantly impact the metabolic pathways and degradation rates. researchgate.net Further research is required to isolate and characterize microorganisms capable of degrading this compound and to elucidate the enzymatic mechanisms involved.

Photolytic and Hydrolytic Degradation Processes

The photolytic and hydrolytic degradation of this compound has not been extensively studied. Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet radiation from the sun. The rate of photolysis is dependent on factors such as the chemical's absorption spectrum and the intensity of solar radiation. Hydrolysis is the chemical breakdown of a compound due to reaction with water. While general principles of organic chemistry suggest that the carbon-halogen bonds in this compound could be susceptible to cleavage under certain conditions, specific experimental data on its photolytic and hydrolytic half-lives and degradation products are lacking.

Ecotoxicological Assessment Methodologies and Mechanistic Understanding

Comprehensive ecotoxicological assessments of this compound are not available in published research. Such assessments would typically involve testing the compound's effects on a range of organisms representing different trophic levels, such as algae, invertebrates (e.g., daphnids), and fish. The objective would be to determine key toxicity endpoints, including the half-maximal effective concentration (EC50) and the half-maximal lethal concentration (LC50). Understanding the mechanisms of ecotoxicity would involve investigating how the compound interacts with biological systems at a molecular level.

Mechanistic Insights into Toxicological Profiles and Biological Interactions

There is a notable absence of detailed research into the specific toxicological profile and biological interactions of this compound. Toxicological studies are essential to understand a chemical's potential adverse effects on human health and other organisms. These studies typically investigate various aspects of toxicity, including acute and chronic effects, carcinogenicity, mutagenicity, and reproductive toxicity. The mechanisms of toxicity involve how the chemical is absorbed, distributed, metabolized, and excreted by an organism, and how it or its metabolites interact with cellular components like DNA, proteins, and lipids. Given the use of this compound as an intermediate in the production of biologically active compounds, understanding its own toxicological properties is of significant importance. nbinno.cominnospk.com

Future Research Directions and Emerging Trends for 2 Chloro 6 Fluorotoluene

Integration with Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous flow chemistry is a significant trend in the pharmaceutical and fine chemical industries. contractpharma.comaurigeneservices.com This approach offers numerous advantages for reactions involving 2-Chloro-6-fluorotoluene, such as improved safety, better heat and mass transfer, and higher yields. contractpharma.compharmasalmanac.com

Flow chemistry involves conducting chemical reactions in a continuous stream through a network of tubes or microreactors. pharmasalmanac.com This method allows for precise control over reaction parameters like temperature, pressure, and residence time, which is particularly beneficial for managing exothermic or hazardous reactions. contractpharma.com For instance, the oxidation of this compound to produce 2-chloro-6-fluorobenzaldehyde (B137617), a key step in the synthesis of various active pharmaceutical ingredients (APIs), can be performed more safely and efficiently in a continuous flow setup. wikipedia.orgwikipedia.org

The integration of this compound synthesis and its subsequent transformations into continuous manufacturing processes can lead to shorter development cycles, reduced waste, and lower operational costs. aurigeneservices.com Research in this area focuses on designing and optimizing modular flow reactors that can be easily scaled up for industrial production, a concept known as "scaling out" or "numbering up." pharmasalmanac.com

Table 1: Comparison of Batch Processing vs. Continuous Flow Chemistry

| Feature | Batch Processing | Continuous Flow Chemistry |

| Operation | Reactants are loaded into a vessel, reacted, and then the product is removed. | Reactants are continuously fed into a reactor, and the product is continuously collected. pharmasalmanac.com |

| Process Control | Less precise control over temperature and mixing. | Rigorous control over temperature, pressure, and mixing, leading to better consistency. pharmasalmanac.com |

| Safety | Higher risk for hazardous or exothermic reactions due to large volumes. | Enhanced safety by using smaller reactor volumes and superior heat dissipation. contractpharma.com |

| Efficiency | Can lead to lower yields and more byproducts due to variability. | Often results in higher yields, better selectivity, and fewer impurities. pharmasalmanac.com |

| Scalability | Scaling up can be complex and may require significant process redesign. | Simpler scalability by running the process for longer or using multiple reactors in parallel. pharmasalmanac.com |

Development of Novel Catalytic Systems for Enhanced Sustainability and Efficiency

The development of new catalysts is central to improving the sustainability and efficiency of chemical processes involving this compound. Current research is geared towards replacing traditional catalysts, which may be toxic or inefficient, with more environmentally friendly and effective alternatives.

One area of focus is the use of earth-abundant metals, such as iron, in catalytic systems. acs.org For example, iron carbide nanoparticles activated by magnetic induction have shown promise for the hydrodeoxygenation of benzylic esters, a type of reaction relevant to the transformation of this compound derivatives. acs.orgacs.org Such systems offer higher energy efficiency and allow for easy catalyst separation and reuse. acs.org

For the oxidation of substituted toluenes, novel catalytic systems are being explored to replace older methods that use stoichiometric oxidants like chromyl chloride. wikipedia.org For instance, a continuous-flow process for the aerobic oxidation of o-chlorotoluene to o-chlorobenzoic acid has been developed using a CoBr2/MnBr2 catalyst system, achieving high yields and shorter reaction times compared to batch processes. researchgate.net Similar sustainable catalytic approaches are being investigated for the selective oxidation of this compound.

The goal is to design catalytic systems that offer high selectivity, operate under mild conditions, and can be easily recycled, aligning with the principles of green chemistry. nbinno.com

Application of Chemoinformatics and Machine Learning Approaches for Reaction Prediction and Optimization

Chemoinformatics and machine learning (ML) are emerging as powerful tools for accelerating chemical research and development. beilstein-journals.org These computational approaches can predict the outcomes of reactions, suggest optimal conditions, and even propose novel synthetic routes, thereby reducing the need for extensive and time-consuming laboratory experiments. nih.govbohrium.com

For a compound like this compound, ML models can be trained on large datasets of chemical reactions to predict the most suitable catalysts, solvents, and temperatures for a given transformation. beilstein-journals.orgnih.gov For example, a neural network model trained on millions of reactions from databases like Reaxys can provide accurate predictions for reaction conditions. nih.gov This can be particularly useful for optimizing the synthesis of complex pharmaceutical intermediates from this compound.

These models work by learning the complex relationships between reactants, products, and reaction conditions. beilstein-journals.org By analyzing vast amounts of chemical data, they can identify patterns that may not be obvious to human chemists. This data-driven approach can guide the design of more efficient and sustainable synthetic processes. beilstein-journals.org As more high-quality reaction data becomes available, the predictive power of these models is expected to increase, further revolutionizing how chemical synthesis is planned and executed. arxiv.orgarxiv.org

Exploration of New Application Domains Beyond Traditional Areas

While this compound is well-established as an intermediate in the pharmaceutical and agrochemical industries, researchers are exploring its potential in new application domains. innospk.comfutongchem.cn Its unique substitution pattern makes it a versatile building block for the synthesis of a wide range of specialty chemicals and novel materials.

In pharmaceuticals, beyond its use in established antibiotics like dicloxacillin (B1670480) and flucloxacillin, it serves as a precursor for halogenated heterocyclic compounds that are scaffolds for new drug candidates. wikipedia.orggoogle.com In the agrochemical sector, it is used to produce modern, high-efficiency, and low-toxicity pesticides and plant growth regulators like fluoridine. google.comguidechem.com

Emerging research directions may include its incorporation into:

Advanced Materials: As a monomer or precursor for fluorinated polymers with unique thermal or chemical resistance properties.

Dyes and Pigments: Serving as a foundational structure for novel colorants with enhanced stability and specific chromatic properties. guidechem.com

Electronic Chemicals: Use in the synthesis of organic molecules for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The continued exploration of its reactivity will likely uncover new synthetic pathways and applications, expanding its utility beyond its current primary markets.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To fully leverage the benefits of continuous flow chemistry and to rapidly optimize new catalytic systems, advanced characterization techniques for real-time, in-situ monitoring of reactions are crucial. These techniques allow chemists and engineers to observe the reaction as it happens, providing valuable insights into reaction kinetics, intermediate formation, and product purity.

Spectroscopic methods are particularly well-suited for integration into flow reactors. For example, Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants and products in real-time by detecting their characteristic infrared absorptions. pharmasalmanac.com This allows for precise control over the reaction and ensures it proceeds to completion.

Other potential techniques for in-situ monitoring of reactions involving this compound include:

Raman Spectroscopy: Provides complementary information to FTIR and is often less sensitive to aqueous media.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on molecules directly within the reaction stream.

Mass Spectrometry (MS): Can be coupled with flow systems to identify and quantify reaction components with high sensitivity and selectivity.

By providing a continuous stream of data, these analytical techniques enable rapid process optimization and the implementation of robust control strategies, ensuring consistent product quality in a continuous manufacturing environment. contractpharma.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.